1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[4-(Pyridin-3-Yl)phenyl]urea
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Overview
Description
Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-[4-(3-pyridinyl)phenyl]- is a complex organic compound with the molecular formula C26H27N5O and a molecular weight of 425.53 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a urea moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-[4-(3-pyridinyl)phenyl]- typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling with the urea moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-[4-(3-pyridinyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds include other urea derivatives with pyrazole and pyridine rings. These compounds may have different substituents on the rings, leading to variations in their chemical and biological properties. The uniqueness of Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-[4-(3-pyridinyl)phenyl]- lies in its specific substituents, which confer distinct properties and applications .
Properties
Molecular Formula |
C26H27N5O |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-(4-pyridin-3-ylphenyl)urea |
InChI |
InChI=1S/C26H27N5O/c1-18-7-13-22(14-8-18)31-24(16-23(30-31)26(2,3)4)29-25(32)28-21-11-9-19(10-12-21)20-6-5-15-27-17-20/h5-17H,1-4H3,(H2,28,29,32) |
InChI Key |
JMQOIKOCLOMDPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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